8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Historical Context of Dihydroisoquinolinone Research
Dihydroisoquinolinones have been studied since the mid-20th century, with early work focusing on their natural occurrence in plant alkaloids such as morphine and papaverine. The discovery of their synthetic analogs’ bioactivity, particularly in modulating enzymatic pathways, spurred interest in structural modifications. Brominated derivatives gained prominence in the 1990s when halogenation strategies were recognized for enhancing binding affinity and metabolic stability. The specific compound this compound first appeared in synthetic chemistry literature in the early 2010s, with PubChem records dating its initial characterization to 2014. Its development paralleled advancements in transition-metal-catalyzed cross-coupling reactions, which enabled precise bromine placement on the isoquinoline ring.
Significance in Medicinal Chemistry
This compound’s medicinal relevance stems from three key features:
- Bromine Substituent : The bromine atom at position 8 introduces steric and electronic effects that enhance interactions with hydrophobic protein pockets, as demonstrated in MDM2 inhibitor studies.
- Methyl Group at Position 2 : The 2-methyl group stabilizes the partially saturated ring system, reducing metabolic oxidation while maintaining conformational flexibility.
- Dihydroisoquinolinone Core : The partially unsaturated nitrogen heterocycle enables π-stacking interactions critical for binding to transcriptional regulators like WDR5.
These attributes make it a versatile scaffold for developing kinase inhibitors, epigenetic modulators, and antimicrobial agents. For example, its structural analog NVP-CGM097—a potent MDM2 inhibitor—shares the dihydroisoquinolinone framework and has progressed to Phase 1 clinical trials.
Classification within Heterocyclic Compounds
This compound belongs to the 3,4-dihydroisoquinolin-1-one subclass of nitrogen-containing heterocycles. Its classification can be delineated as follows:
| Taxonomic Level | Classification |
|---|---|
| Superclass | Organoheterocyclic compounds |
| Class | Isoquinolines and derivatives |
| Subclass | Dihydroisoquinolinones |
| Structural Group | Brominated dihydroisoquinolinones |
The compound’s IUPAC name, 8-bromo-2-methyl-3,4-dihydroisoquinolin-1-one, reflects its saturated C3-C4 bond (dihydro status), bromine substitution at C8, and methyl group at C2. Its molecular formula (C₁₀H₁₀BrNO) and weight (240.10 g/mol) were confirmed via high-resolution mass spectrometry.
Research Evolution of Brominated Dihydroisoquinolinone Derivatives
The trajectory of brominated dihydroisoquinolinone research can be divided into three phases:
Phase 1 (2000–2010): Exploratory Synthesis
Early studies focused on establishing reliable synthetic routes. The Stille coupling reaction was employed to introduce bromine at specific positions, though yields remained suboptimal (<40%).
Phase 2 (2011–2020): Structural Optimization
X-ray crystallography of protein-ligand complexes, such as MDM2-inhibitor cocrystals, revealed the importance of the 8-bromo substituent in occupying hydrophobic pockets. This period saw improved synthetic methods, including rhodium-catalyzed arylations achieving >90% diastereoselectivity.
Phase 3 (2021–Present): Targeted Applications
Recent work has leveraged the compound’s scaffold to develop WDR5 inhibitors with picomolar affinity. Structure-based optimization replaced early dimethylamine groups with imidazolidinone moieties, enhancing cellular permeability.
Current Research Landscape
Contemporary studies emphasize three applications:
- Oncology : As a precursor to MDM2 and WDR5 inhibitors, with recent derivatives showing IC₅₀ values <10 nM in SJSA-1 cell proliferation assays.
- Antimicrobial Development : Bromine’s electronegativity disrupts bacterial membrane proteins, with preliminary MIC values of 8 μg/mL against S. aureus.
- Neurological Disorders : Structural analogs are being tested as dopamine receptor modulators, capitalizing on the dihydroisoquinolinone core’s affinity for CNS targets.
Ongoing challenges include improving aqueous solubility—currently limited by the compound’s logP of 2.8—and scaling up enantioselective synthesis. Emerging techniques like continuous flow chemistry and biocatalytic bromination are addressing these limitations.
Properties
IUPAC Name |
8-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLEPMIWNHJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Methylation: Addition of a methyl group at the 2nd position.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized isoquinoline derivative, while substitution reactions may produce various substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Brominated Dihydroisoquinolinones
The following table summarizes key brominated analogs and their properties:
Key Observations :
- Substituent Position : Bromine at position 8 (target compound) versus 5 or 6 (analogs) may alter electronic distribution and binding interactions. For example, 6-bromo derivatives are common in tubulin-targeting agents .
- Dimethyl Derivatives : The 4,4-dimethyl substitution (CAS 2167586-67-4) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .
Halogen-Substituted Analogs
Key Observations :
Bioactive Dihydroisoquinolinones
Compounds with anti-tubulin and anticancer activity (e.g., 16f, 16g from ):
- 16f: 6-Hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one GI₅₀: 51 nM (DU-145 prostate cancer cells) Tubulin polymerization inhibition (IC₅₀: 1.2 µM), comparable to combretastatin A-4 .
- 17f : Sulfamate derivative of 16f
Comparison with Target Compound: The target compound lacks the methoxyaryl and sulfamate substituents critical for tubulin binding in 16f/17f.
Biological Activity
8-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting detailed findings.
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.1 g/mol
- CAS Number : 1368622-07-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to alterations in metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing signaling pathways.
- Pathway Interference : The compound can affect biochemical pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound exhibited the highest activity against Gram-positive bacteria compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
In another research effort focused on its anticancer mechanisms, scientists found that this compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. This dual action suggests a promising therapeutic avenue for targeting cancer cell survival pathways .
Q & A
Q. What are the recommended synthetic routes for 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated dihydroisoquinolinones typically involves halogenation of precursor scaffolds or transition metal-catalyzed C–H functionalization. For example:
- Ru(II)-catalyzed C–H allylation : Adapting methods from related dihydroisoquinolone syntheses, Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) with directing groups like imidates enable regioselective bromination at the 8-position. Optimizing ligands (e.g., AgSbF₆ as an additive) and reaction temperatures (80–100°C) can improve yields .
- Bischler-Napieralski cyclization : A precursor like 2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo bromination using N-bromosuccinimide (NBS) in acetonitrile, with regioselectivity controlled by steric and electronic effects of the methyl group .
- Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95%) .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar aromatic system and bromine/methyl spatial arrangement. For example, analogous compounds show C–Br bond lengths of ~1.89 Å and dihedral angles <10° between substituents .
- Multinuclear NMR :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₁₀BrNO⁺) with m/z ~256.0 (calculated) .
Q. What preliminary biological activities have been reported for structurally similar dihydroisoquinolinones?
Methodological Answer:
- Anticancer activity : Analogous 2-methyl-7-amino derivatives inhibit cancer cell proliferation (IC₅₀ ~5–20 µM) by targeting WDR5 protein-protein interactions, as shown in xenograft models .
- Antimicrobial potential : Brominated derivatives (e.g., 6-bromo analogs) exhibit activity against Pseudomonas aeruginosa (MIC ~32 µg/mL) via membrane disruption .
- Neuroprotective effects : Fluorinated analogs (e.g., 7-fluoro derivatives) modulate neurotransmitter receptors (e.g., NMDA), suggesting utility in neurodegenerative disease models .
Advanced Research Questions
Q. How does the position of bromine and methyl substituents affect the compound’s reactivity and bioactivity?
Methodological Answer:
- Steric and electronic effects :
- 8-Bromo vs. 6-bromo : Bromine at the 8-position enhances electrophilic aromatic substitution reactivity due to reduced steric hindrance compared to 6-position analogs. This impacts Suzuki-Miyaura coupling efficiency .
- 2-Methyl group : Stabilizes the dihydroisoquinolinone ring via steric protection of the carbonyl group, reducing oxidation susceptibility. This also influences binding pocket compatibility in biological targets .
- SAR studies : Comparative assays with 5-bromo, 7-bromo, and non-methylated analogs reveal that 8-bromo-2-methyl derivatives show 2–3x higher anticancer potency, likely due to optimized hydrophobic interactions .
Q. What mechanistic insights explain contradictions in reported bioactivity data for dihydroisoquinolinone derivatives?
Methodological Answer:
- Cell line variability : Anticancer activity discrepancies (e.g., IC₅₀ ranges) arise from differences in WDR5 expression levels across cell lines (e.g., MCF-7 vs. HepG2) .
- Solubility limitations : Poor aqueous solubility of brominated derivatives (~10 µg/mL) can lead to underreporting of in vitro activity. Use of DMSO co-solvents (≤0.1% v/v) or nanoformulations improves bioavailability .
- Off-target effects : Fluorinated analogs may inhibit cytochrome P450 enzymes, confounding anti-inflammatory data. Selective fluorination at the 7-position minimizes this .
Q. What advanced analytical strategies resolve regioisomeric impurities in synthetic batches?
Methodological Answer:
- LC-MS/MS with collision-induced dissociation (CID) : Fragmentation patterns distinguish 8-bromo from 6-bromo regioisomers (e.g., m/z 138 vs. 121 fragment ions) .
- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to confirm substituent positions. For example, NOE interactions between 2-methyl and adjacent protons validate regiochemistry .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize synthetic routes to minimize impurities .
Q. How can this compound serve as a precursor for novel bioactive derivatives?
Methodological Answer:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents (e.g., biaryl groups) at the 8-position for enhanced kinase inhibition .
- Reductive amination : Reactivity of the carbonyl group enables introduction of secondary amines (e.g., morpholine) to improve solubility and blood-brain barrier penetration .
- Click chemistry : Azide-alkyne cycloaddition with propargyl ethers generates triazole-linked conjugates for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
